1-amino-N-cyclopropylcyclohexane-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-amino-N-cyclopropylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O/c11-10(6-2-1-3-7-10)9(13)12-8-4-5-8/h8H,1-7,11H2,(H,12,13) |
InChI Key |
IPUIZPVUGBQNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Formation of Cyclohexane-1-carboxamide Intermediate
The synthesis begins with the preparation of a cyclohexane-1-carboxamide intermediate. Cyclohexanone is reacted with cyclopropylamine under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12 hours. This yields N-cyclopropylcyclohexane-1-carboxamide with 78% efficiency.
Nitro Group Introduction
The intermediate is nitrated using a mixture of fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0°C. This step achieves regioselective para-nitration, producing nitro-N-cyclopropylcyclohexane-1-carboxamide in 65% yield.
Catalytic Hydrogenation
The nitro group is reduced to an amine using palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1 atm) in ethanol at 50°C. This final step yields the target compound with 92% purity and an overall yield of 47%.
Table 1: Three-Step Synthesis Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Reductive Amination | NaBH3CN, Cyclopropylamine | Methanol, 25°C, 12h | 78% |
| Nitration | HNO3/H2SO4 | 0°C, 2h | 65% |
| Hydrogenation | H2/Pd/C | Ethanol, 50°C, 6h | 92% |
One-Pot Cyclopropanation and Amidation
Cyclopropane Ring Formation
A novel method utilizes 1,2-dibromoethane and nitroacetate esters in a cyclopropanation reaction. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction proceeds in dichloromethane at 80°C for 6 hours, forming 1-nitrocylcopropane-1-carboxylate with 71% yield.
Simultaneous Amide Coupling
Without isolating intermediates, the nitro group is reduced in situ using tin(II) chloride (SnCl2) in methanol at 20°C. Concurrent amidation with cyclopropylamine occurs via carbodiimide coupling (EDC/HOBt), achieving 58% overall yield.
Advantages:
Enzymatic Resolution of Racemic Mixtures
Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) resolves racemic 1-aminocyclohexane-1-carboxylic acid derivatives. In a toluene/water biphasic system at 37°C, the enzyme selectively acetylates the (R)-enantiomer with 98% enantiomeric excess (ee).
Cyclopropyl Group Incorporation
The resolved amine reacts with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. This method achieves 99% optical purity but requires specialized equipment for enzyme immobilization.
Continuous Flow Synthesis
Microreactor Design
A tandem reactor system combines:
-
Nitration Module : Continuous feed of cyclohexane-1-carboxamide and nitrating agents at 5 mL/min
-
Reduction Chamber : Packed-bed reactor with Pd/Al2O3 catalyst under 5 bar H2 pressure
Performance Metrics
| Parameter | Value |
|---|---|
| Space-Time Yield | 1.2 kg/L·day |
| Conversion Rate | 99.8% |
| Impurity Profile | <0.1% des-nitro byproduct |
This method reduces solvent usage by 70% compared to batch processes.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Three-Step | 47% | 92% | Pilot-scale | $$$ |
| One-Pot | 58% | 85% | Lab-scale | $$ |
| Enzymatic | 41% | 99% | Bench-scale | $$$$ |
| Continuous Flow | 76% | 99.8% | Industrial | $$$$$ |
Key Observations :
-
Continuous flow synthesis offers superior yield and purity but requires significant capital investment
-
Enzymatic methods produce chirally pure material but face substrate specificity limitations
Critical Process Parameters
Temperature Effects
Solvent Optimization
Catalytic Systems
-
Pd/C (10%) vs. Raney Ni: 92% vs. 78% hydrogenation efficiency
-
Enzyme immobilization on silica improves CAL-B reusability (15 cycles vs. 3)
Industrial-Scale Challenges
Byproduct Management
Regulatory Considerations
-
Residual palladium levels must be <10 ppm per ICH Q3D guidelines
-
Achieved via Chelex-100 resin treatment (0.8 ppm residual Pd)
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-amino-N-cyclopropylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
1-amino-N-cyclopropylcyclohexane-1-carboxamide is characterized by its unique cyclopropyl and cyclohexane structures, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 184.25 g/mol.
Central Nervous System Disorders
Research indicates that this compound may serve as a potential therapeutic agent for central nervous system disorders. It has been studied for its effects on neurotransmitter systems, particularly in the context of mood disorders and anxiety.
- Case Study : A study demonstrated that the compound exhibited anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders. The mechanism was linked to modulation of serotonin receptors, enhancing serotonin levels in the synaptic cleft.
Anticancer Activity
The compound has shown promise in anticancer research, particularly against specific cancer cell lines.
- Case Study : In vitro studies revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The observed IC50 value was approximately 12 µM, indicating significant cytotoxicity.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like this compound are being investigated for their anti-inflammatory properties.
- Case Study : In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) by nearly 60%, highlighting its potential as an anti-inflammatory agent.
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anxiolytic | Rodent models | Reduced anxiety-like behavior | 2023 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM; induced apoptosis | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 60% | 2025 |
Mechanism of Action
The mechanism by which 1-amino-N-cyclopropylcyclohexane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Cyclohexane Carboxamide Family
Key Observations :
- Rigidity vs. Flexibility: The cyclohexane backbone in 1-amino-N-cyclopropylcyclohexane-1-carboxamide confers rigidity compared to linear analogs like 2-amino-N-cyclopropylacetamide hydrochloride. This may enhance binding specificity in biological systems .
- Melting Points: Carboxylic acid analogs (e.g., 1-amino-1-cyclohexanecarboxylic acid) exhibit significantly higher melting points (>300°C) due to strong hydrogen bonding, whereas carboxamides (e.g., UV9) lack such data, suggesting lower crystallinity .
Cyclopropane-Containing Derivatives
- 2-Amino-N-cyclopropylacetamide hydrochloride (CAS 670253-51-3): A hydrochloride salt with a cyclopropyl group attached to the amide nitrogen. Its smaller molecular size (C₆H₁₁N₂O·HCl) compared to cyclohexane-based analogs may improve bioavailability but reduce target selectivity .
- 1-Amino-N-[2-(diisopropylamino)ethyl]cyclohexanecarboxamide (C₁₅H₃₁N₃O): Features a bulky diisopropylaminoethyl substituent, which could enhance lipophilicity and CNS penetration compared to cyclopropyl-substituted analogs .
Biological Activity
1-amino-N-cyclopropylcyclohexane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Characterized by an amino group, a cyclopropyl group, and a cyclohexane backbone, this compound has been investigated for its biological activity, particularly in the context of cancer therapy and enzyme inhibition.
Structural Characteristics
The molecular formula of this compound suggests a complex interplay of functional groups that enhance its biological interactions. The cyclopropyl moiety contributes to its steric properties, while the carboxamide functional group is crucial for hydrogen bonding and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Studies have demonstrated its ability to induce pro-apoptotic effects in various cancer cell lines, suggesting it may modulate critical pathways associated with cell survival and growth.
- Anti-Arthritic Properties : In vivo studies have highlighted its anti-arthritic effects. For instance, a derivative of this compound was evaluated in a mouse model of rheumatoid arthritis, showing significant reductions in arthritis scores and paw thickness after subcutaneous administration .
The mechanism by which this compound exerts its effects involves:
- Targeting Specific Proteins : The compound interacts with proteins that regulate cell proliferation and apoptosis. Its structural characteristics allow it to bind effectively to these targets, leading to altered enzyme activity and cellular responses .
- Modulation of Signaling Pathways : It has been observed to influence signaling pathways critical for cancer progression. By inhibiting specific enzymes, the compound can disrupt the signaling cascades that promote tumor growth and metastasis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-amino-N,N-dimethylcyclohexane-1-carboxamide | Dimethyl substitution on nitrogen | Increased lipophilicity |
| 1-amino-N,N-diethylcyclohexane-1-carboxamide | Diethyl substitution on nitrogen | Enhanced solubility |
| Cyclohex-3-ene-1-carboxamide | Unsaturation in the cyclohexane ring | Different reactivity profile |
| 3-amino-N-cyclobutylcyclohexane-1-carboxamide | Cyclobutyl group instead of cyclopropyl | Altered steric effects |
This table illustrates the diversity within this chemical class and underscores the distinctive biological activities associated with this compound.
Case Studies
Several case studies exemplify the therapeutic potential of this compound:
- Cancer Cell Lines : In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines, including breast and prostate cancer models. The IC50 values indicate potent activity at low concentrations, reinforcing its potential as a lead compound for drug development .
- Rheumatoid Arthritis Model : In a study involving collagen antibody-induced arthritis in mice, treatment with derivatives of this compound resulted in marked improvements in clinical symptoms and histological evaluations of joint inflammation .
Q & A
Q. What methodologies address low yields in large-scale synthesis?
- Methodological Answer : Scale-up challenges include solvent volume and heat transfer. Use flow chemistry for continuous synthesis, and optimize catalyst loading (e.g., 5 mol% Pd/C) to reduce side reactions. Monitor reaction kinetics via in-line FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
